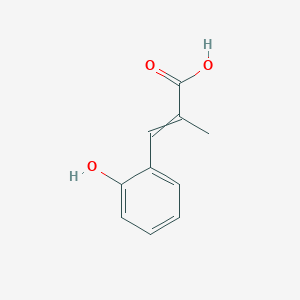
3-Formyl-6-methoxy-2-(prop-2-en-1-yl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formyl-6-methoxy-2-(prop-2-en-1-yl)phenyl acetate is an organic compound characterized by its unique structure, which includes a formyl group, a methoxy group, and a prop-2-en-1-yl group attached to a phenyl acetate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-6-methoxy-2-(prop-2-en-1-yl)phenyl acetate typically involves multiple steps. . The methoxy group can be introduced via methylation reactions, and the prop-2-en-1-yl group can be added through allylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Formyl-6-methoxy-2-(prop-2-en-1-yl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-Carboxy-6-methoxy-2-(prop-2-en-1-yl)phenyl acetate.
Reduction: 3-Hydroxymethyl-6-methoxy-2-(prop-2-en-1-yl)phenyl acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Formyl-6-methoxy-2-(prop-2-en-1-yl)phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Formyl-6-methoxy-2-(prop-2-en-1-yl)phenyl acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The formyl group can act as a reactive site for interactions with nucleophiles, while the methoxy and prop-2-en-1-yl groups can influence the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Formyl-6-methoxy-2-(prop-2-en-1-yl)phenol: Similar structure but with a hydroxyl group instead of an acetate group.
3-Formyl-6-methoxy-2-(prop-2-en-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
3-Formyl-6-methoxy-2-(prop-2-en-1-yl)benzaldehyde: Similar structure but without the acetate group.
Uniqueness
3-Formyl-6-methoxy-2-(prop-2-en-1-yl)phenyl acetate is unique due to the presence of the acetate group, which can influence its solubility, reactivity, and potential applications. The combination of the formyl, methoxy, and prop-2-en-1-yl groups also provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
106662-32-2 |
|---|---|
Molekularformel |
C13H14O4 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
(3-formyl-6-methoxy-2-prop-2-enylphenyl) acetate |
InChI |
InChI=1S/C13H14O4/c1-4-5-11-10(8-14)6-7-12(16-3)13(11)17-9(2)15/h4,6-8H,1,5H2,2-3H3 |
InChI-Schlüssel |
HHEDSDDSNWCDES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=CC(=C1CC=C)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


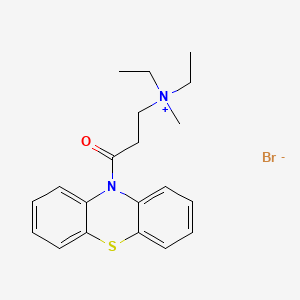
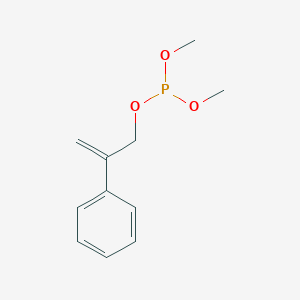

![N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide](/img/structure/B14323009.png)


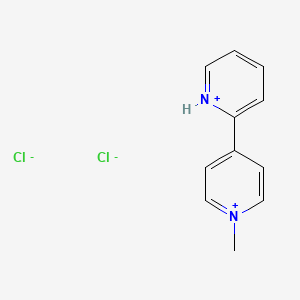

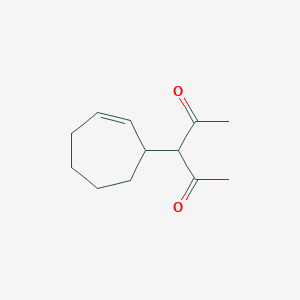

![3,6,9,12,15,18,21,24,27,30-Decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene-36-carboxylic acid](/img/structure/B14323057.png)

